Hydrolytic Stability: TBDMS Ether Resists Basic Hydrolysis 10,000× More Effectively Than TMS
The TBDMS ether linkage in Methyl (t-butyldimethylsilyloxy)acetate exhibits markedly superior stability under basic conditions compared to the commonly available TMS-protected alternative. This is a fundamental kinetic differentiation that dictates the survival of the protecting group through extended reaction sequences [1][2].
| Evidence Dimension | Relative Rate of Base-Catalyzed Hydrolysis |
|---|---|
| Target Compound Data | Relative rate ≈ 1 (normalized) |
| Comparator Or Baseline | Trimethylsilyl (TMS) ether analog (e.g., methyl 2-(trimethylsilyloxy)acetate) |
| Quantified Difference | TBDMS ether is approximately 10,000× (10⁴) more stable to basic hydrolysis than TMS ether |
| Conditions | Aqueous basic conditions; steric hindrance from tert-butyl group dominates kinetic barrier [1][2] |
Why This Matters
This 10⁴-fold stability margin determines whether a synthetic route succeeds or fails when aqueous workup or basic step conditions are unavoidable.
- [1] Wikipedia. tert-Butyldimethylsilyl group. Accessed 2026. View Source
- [2] VWR. MTBSTFA + 1% TBDMS Product Datasheet. Provides TBDMS ethers that are 10⁴ times more stable to hydrolysis than TMS ethers. View Source
